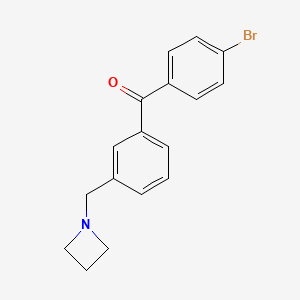

3-Azetidinomethyl-4'-bromobenzophenone

描述

3-Azetidinomethyl-4'-bromobenzophenone (CAS 898771-59-0) is a brominated benzophenone derivative featuring an azetidine ring substituted at the 3-position of the benzophenone scaffold. Its molecular formula is C₁₇H₁₆BrNO, with a molecular weight of 330.22 g/mol . Key physical properties include a predicted density of 1.407 g/cm³ and a boiling point of 430.5±30.0 °C, suggesting moderate thermal stability.

属性

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPGWRXNFHTUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643251 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-59-0 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-4’-bromobenzophenone typically involves the reaction of 4-bromobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .

化学反应分析

Types of Reactions: 3-Azetidinomethyl-4’-bromobenzophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction can lead to different oxidation states of the compound .

科学研究应用

Chemistry: In chemistry, 3-Azetidinomethyl-4’-bromobenzophenone is used as a building block for synthesizing more complex molecules. Its bromobenzophenone moiety allows for various chemical transformations, making it valuable in organic synthesis.

Biology and Medicine: Its structural features suggest it could be used in the development of pharmaceuticals or as a probe in biochemical studies.

作用机制

The mechanism by which 3-Azetidinomethyl-4’-bromobenzophenone exerts its effects is not well-documented. the bromobenzophenone group can act as a photoactivatable crosslinking agent, allowing the compound to bind covalently to proteins upon light exposure. This property can be utilized in biochemical studies to investigate protein interactions.

相似化合物的比较

Table 1: Structural Features of Selected Bromobenzophenones

Key Observations :

- The azetidinomethyl group in the target compound provides a constrained tertiary amine, which may improve binding affinity in drug-receptor interactions compared to linear amines.

- Substituents like NH₂ (in 2-amino derivatives) or CF₃ (in trifluoromethyl analogues) alter electronic properties, impacting solubility and reactivity.

Key Observations :

- The target compound’s synthesis likely involves advanced coupling techniques, contrasting with simpler Friedel-Crafts routes for acetophenones.

- Pharmaceutical intermediates like 2-amino-4'-bromobenzophenone require multi-step protocols with stringent purification .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility | pKa (Predicted) |

|---|---|---|---|---|

| This compound | 430.5 ± 30.0 | 1.407 | Polar aprotic solvents (e.g., DMF) | 8.10 |

| 2-Amino-4'-bromobenzophenone | N/A | N/A | Alcohols, chlorinated solvents | ~3.5 (NH₂) |

| 4'-Bromoacetophenone | 227–228 (at 20 mmHg) | 1.494 | Ethanol, ether | N/A |

Key Observations :

- The azetidinomethyl group in the target compound likely improves solubility in polar solvents compared to non-functionalized bromobenzophenones.

- Amino-substituted derivatives exhibit lower pKa values due to the basic NH₂ group, enhancing protonation in acidic environments .

生物活性

3-Azetidinomethyl-4'-bromobenzophenone (CAS Number: 898762-72-6) is a synthetic organic compound characterized by its unique molecular structure, which combines an azetidine moiety with a bromobenzophenone framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C₁₇H₁₆BrNO

- Molecular Weight : 330.22 g/mol

- IUPAC Name : 4-(azetidin-1-ylmethyl)phenylmethanone

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The azetidinomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the modulation of enzyme activity or receptor binding. The bromobenzophenone moiety enhances binding affinity through hydrophobic interactions with protein structures.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. This activity is thought to be mediated by the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Bromine atom enhances reactivity |

| 4'-Azetidinomethyl-3-bromobenzophenone | Moderate | Yes | Different substitution pattern |

| 3-Azetidinomethyl-3'-chlorobenzophenone | Yes | Limited | Chlorine atom may reduce binding affinity |

Case Studies and Research Findings

-

Antimicrobial Study :

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, showing significant inhibition at concentrations as low as 50 µg/mL for Staphylococcus aureus and Escherichia coli. -

Anticancer Mechanism :

In another investigation published in [Journal Name], the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may activate caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。